molecular formula C20H16O6 B180364 Cyclocommunol CAS No. 145643-96-5

Cyclocommunol

Cat. No. B180364
CAS RN: 145643-96-5
M. Wt: 352.3 g/mol
InChI Key: VHNPAPHWKVLGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclocommunol is a prenylflavonoid with antityrosinase and antiplatelet activities. It can be isolated from breadfruit. This compound exerts anti-tumor activity and inhibits the growth of human hepatoma and gastric cancer cells with IC50 values between 16 and 80 µM .

Scientific Research Applications

1. Apoptotic Effects in Cancer Cells

Cyclocommunol, a prenylflavonoid derived from breadfruit, has been found to exhibit significant proapoptotic effects on oral squamous cell carcinoma (OSCC) cell lines. This effect is achieved through caspase-dependent apoptosis, down-regulation of Akt/mTOR and Mcl-1 pathways, and induction of autophagy. Particularly, the suppression of Mcl-1 expression plays a notable role in the proapoptotic activity of this compound in OSCC (Weng, Bai, Ko, & Tsai, 2018).

2. Potential as an Anti-cancer Drug

This compound, along with other γ-pyrone compounds, has shown potent inhibition of human PLC/PRF/5 and KB cells in vitro. These findings indicate the potential of this compound as an anti-cancer drug. The structure-activity relationship analysis highlighted the significance of the epoxide group substitution in enhancing the anti-tumor activity of these compounds (Liou, Shieh, Cheng, Won, & Lin, 1993).

3. Antiplatelet Activities

This compound exhibits significant antiplatelet activity. In a study testing various prenylflavonoids, this compound demonstrated strong inhibition of platelet aggregation induced by arachidonic acid and collagen. This suggests its potential therapeutic application in conditions where inhibition of platelet aggregation is beneficial (Chun-Nan Lin, Shieh, Ko, & Teng, 1993).

properties

IUPAC Name

3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPAPHWKVLGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317731
Record name Cyclocommunol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

145643-96-5
Record name Cyclocommunol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145643-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclocommunol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Cyclocommunol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclocommunol
Reactant of Route 2
Cyclocommunol
Reactant of Route 3
Cyclocommunol
Reactant of Route 4
Cyclocommunol
Reactant of Route 5
Cyclocommunol
Reactant of Route 6
Cyclocommunol

Q & A

Q1: What are the known biological activities of Cyclocommunol?

A1: this compound has demonstrated several biological activities in scientific studies, including:

  • Anti-inflammatory activity: this compound exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]
  • Anti-cancer activity: In vitro studies have shown that this compound exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.
  • Antidiabetic activity: While not as potent as other compounds isolated from the same source, this compound showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.

  • Molecular weight: 430.44 g/mol [, , , ]

Q3: From what natural sources can this compound be isolated?

A3: this compound has been isolated from several plant species, including:

  • Artocarpus integer var. silvestris (bark) []
  • Artocarpus altilis []
  • Artocarpus champeden []
  • Morus nigra (bark) [, ]
  • Morus alba []
  • Artocarpus tonkinensis (roots) []

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: While limited specific information is available on the SAR of this compound itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:

    Q5: Are there any studies investigating the mechanism of action of this compound in inducing apoptosis in cancer cells?

    A5: Yes, one study has shown that this compound induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that this compound may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.

    Q6: What analytical methods are commonly used to identify and quantify this compound?

    A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify this compound:

    • Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]
    • Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of this compound from natural sources. [, ]

    Q7: What is the historical context of this compound research?

    A7: While pinpointing the exact discovery date of this compound is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of this compound and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.